![molecular formula C13H14BNO4 B1525558 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one CAS No. 1615247-97-6](/img/structure/B1525558.png)
1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one
描述
1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C13H14BNO4 It is characterized by the presence of a boronophenoxy group attached to an ethyl chain, which is further connected to a dihydropyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one typically involves the reaction of 4-boronophenol with 2-bromoethylamine, followed by cyclization with a suitable dihydropyridinone precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
化学反应分析
Types of Reactions
1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.
Substitution: The boronophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic acid derivatives, fully saturated pyridinone compounds, and various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The boronophenoxy group can form reversible covalent bonds with biological molecules, allowing it to modulate the activity of enzymes and receptors. The dihydropyridinone ring can interact with cellular pathways, leading to changes in cellular function and signaling.
相似化合物的比较
Similar Compounds
4-Boronophenol: A precursor in the synthesis of 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one.
2-Bromoethylamine: Another precursor used in the synthesis.
Dihydropyridinone derivatives: Compounds with similar structural features but different substituents.
Uniqueness
This compound is unique due to the presence of both a boronophenoxy group and a dihydropyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
[4-[2-(4-oxopyridin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c16-12-5-7-15(8-6-12)9-10-19-13-3-1-11(2-4-13)14(17)18/h1-8,17-18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGGGQHVWIGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2C=CC(=O)C=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
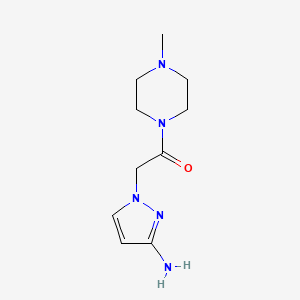
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

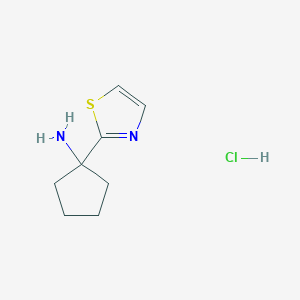
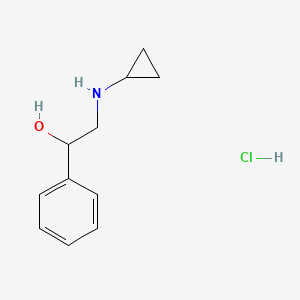
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)
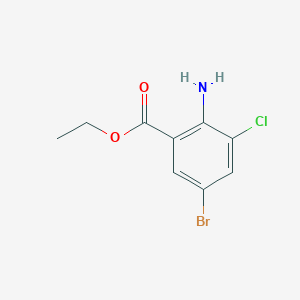
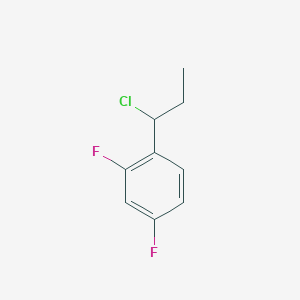
![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)
